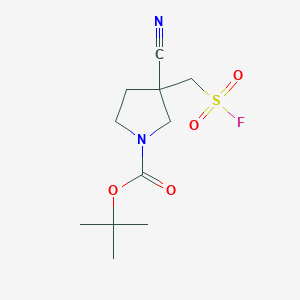
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 292.33. The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Anticancer Agents: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate exhibits promising anticancer activity. Researchers are investigating its potential as a novel chemotherapeutic agent, particularly against specific cancer types. Preclinical studies have shown inhibition of tumor growth and induction of apoptosis in cancer cells .
Anti-inflammatory Compounds: The compound’s structural features suggest anti-inflammatory properties. Scientists are exploring its role in modulating inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Materials Science and Organic Synthesis
Radical Precursors: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate serves as a valuable radical precursor in organic synthesis. Its unique functional groups allow for diverse transformations, including radical cyclizations and cross-coupling reactions .
Building Blocks for Drug-Like Molecules: Researchers use this compound as a building block to create drug-like molecules. Its stability, reactivity, and synthetic versatility make it an attractive starting material for medicinal chemistry endeavors .
Agrochemicals and Crop Protection
Herbicides: Studies explore the herbicidal potential of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate. Its selective action against specific weed species could contribute to the development of effective herbicides .
Chemical Biology
Probes and Tags: Scientists employ this compound as a chemical probe or tag in biological studies. Its unique properties allow for specific labeling and tracking of cellular processes .
Environmental Chemistry
Fluorinated Compounds: Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate contains fluorine atoms, making it relevant in environmental chemistry. Researchers investigate its fate in the environment, including degradation pathways and potential ecological impacts .
Conclusion
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate holds promise across various fields, from drug development to materials science. Its multifaceted applications make it an intriguing compound for further exploration and innovation . If you’d like more information or have additional questions, feel free to ask! 😊
Mécanisme D'action
The mechanism of action of a chemical compound typically refers to its interactions with biological systems, such as how a drug interacts with the body to produce its therapeutic effect. As “Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate” is not intended for human or veterinary use, its mechanism of action may not be relevant or well-studied.
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. The safety pictograms associated with this compound are GHS05 and GHS07 , which represent “Corrosion” and “Exclamation mark” respectively, indicating that the compound may cause skin burns and eye damage, and may cause less severe health effects.
Propriétés
IUPAC Name |
tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHBOKTQLVXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

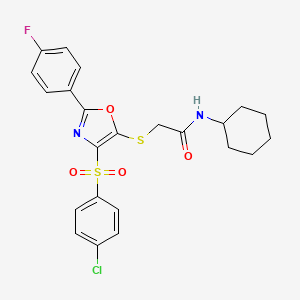
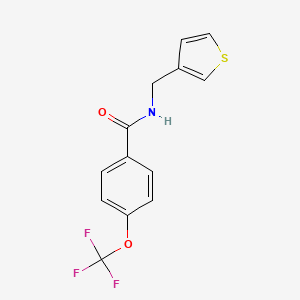
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

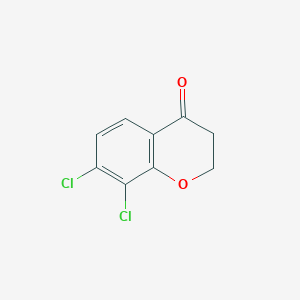
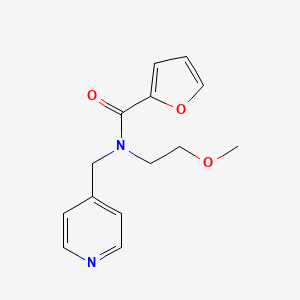
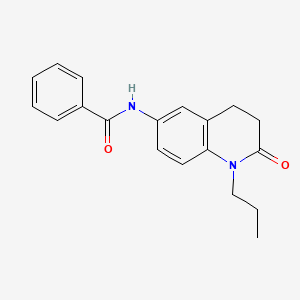

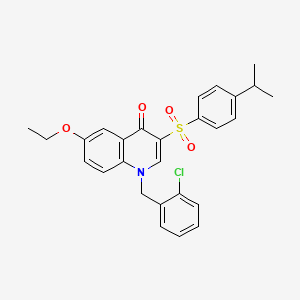
![4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2384696.png)
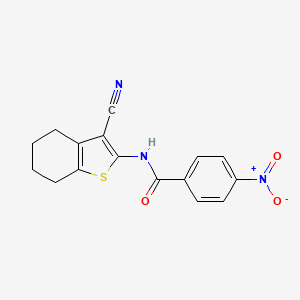

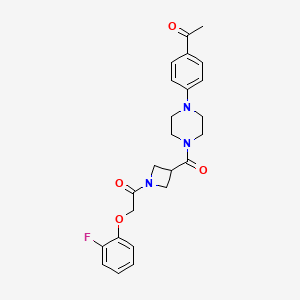
![1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2384703.png)